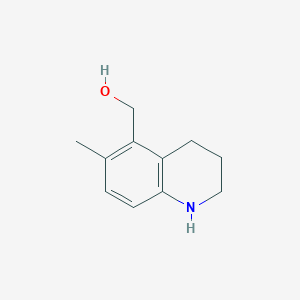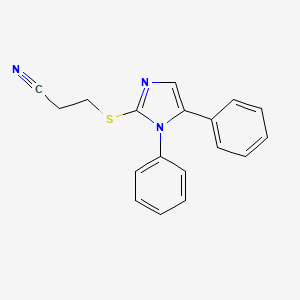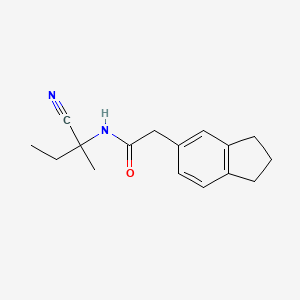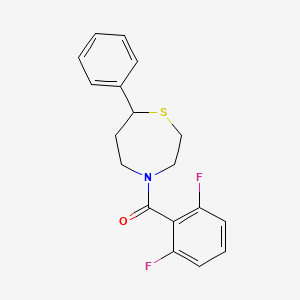
(6-甲基-1,2,3,4-四氢喹啉-5-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol” is a chemical compound with the molecular formula C10H13N . It belongs to the class of compounds known as tetrahydroquinolines . Tetrahydroquinoline derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, including “(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol”, is often achieved through the imino Diels–Alder reaction, also known as the Povarov reaction . This reaction involves the interaction between aldimines and electron-rich alkenes . Various Lewis or Brönsted acid catalysts can be used to catalyze this reaction .
Molecular Structure Analysis
The molecular structure of “(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol” can be represented by the IUPAC Standard InChI: InChI=1S/C10H13N/c1-8-4-5-10-9 (7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3 . The 3D structure of the molecule can be viewed using Java or Javascript .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives, including “(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol”, are known to undergo various chemical reactions. These compounds are often used as starting materials in the synthesis of other complex molecules due to their reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol” include a molecular weight of 147.2169 . More detailed information about its physical and chemical properties is not available in the retrieved sources.
科学研究应用
- 6-Methyl-1,2,3,4-tetrahydroquinoline serves as a pharmaceutical intermediate . It plays a crucial role in the synthesis of other compounds used in drug development. Researchers explore its derivatives for potential therapeutic applications.
- Quinolines and their derivatives exhibit diverse biological activities. For instance, 2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline demonstrates analgesic activity, albeit with lower potency than morphine . Investigating the pain-relieving mechanisms of such compounds is essential for drug discovery.
- Some quinoline derivatives have been studied for their environmental impact. Researchers explore their behavior in soil, water, and air. Understanding their fate and potential toxicity aids in environmental risk assessment .
- Quinoline-based compounds often exhibit antimicrobial activity. Researchers explore their potential as novel antibiotics or antifungal agents. Investigating the effects of 6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol derivatives against pathogens is crucial .
- Alkaloids have historically contributed to cancer treatment. Investigating the cytotoxic effects of 6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol derivatives on cancer cell lines could reveal novel therapeutic leads .
Pharmaceutical Intermediates
Analgesic Properties
Environmental Applications
Antimicrobial Properties
Cancer Research
作用机制
Target of Action
Similar compounds such as oxamniquine have been shown to target the dna of certain organisms .
Mode of Action
Subsequently, the ester spontaneously dissociates, and the resulting electrophilic reactant is capable of alkylation of schistosome DNA .
Biochemical Pathways
Related compounds have been shown to affect the nucleic acid metabolism of parasites .
Pharmacokinetics
Similar compounds like oxamniquine are well absorbed orally and are likely metabolized hepatically .
Result of Action
Similar compounds have been shown to cause a shift of worms from the mesenteric veins to the liver, where the male worms are retained; the female worms return to the mesentery but can no longer release eggs .
Action Environment
It’s known that similar compounds are stable under recommended storage conditions .
未来方向
The future directions in the research of tetrahydroquinoline derivatives, including “(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol”, involve the development of novel synthetic strategies and the exploration of their biological activities . These compounds have garnered a lot of attention in the scientific community due to their diverse biological activities and potential therapeutic applications .
属性
IUPAC Name |
(6-methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-4-5-11-9(10(8)7-13)3-2-6-12-11/h4-5,12-13H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQLRTZMNSIYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NCCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)



![3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride](/img/structure/B3007602.png)


![5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3007606.png)

![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one](/img/structure/B3007609.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)
